molecular formula C10H18O2 B6147425 2,2-dimethyl-1-(oxan-4-yl)propan-1-one CAS No. 1341798-25-1

2,2-dimethyl-1-(oxan-4-yl)propan-1-one

Cat. No.: B6147425
CAS No.: 1341798-25-1
M. Wt: 170.2
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Description

2,2-Dimethyl-1-(oxan-4-yl)propan-1-one is a ketone derivative featuring a 2,2-dimethylpropyl group attached to the 4-position of an oxane (tetrahydropyran) ring. Its molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol. The compound’s structure combines steric bulk from the dimethyl groups with the electron-donating oxane ring, making it a versatile intermediate in organic synthesis.

This compound is primarily utilized in the preparation of Schiff base ligands, as demonstrated in the synthesis of N-(2,2-dimethyl-1-(quinolin-2-yl)propylidene) arylimines, which serve as precursors for nickel complexes in catalytic applications . Its oxane moiety enhances solubility in polar organic solvents compared to purely aromatic analogues, facilitating its use in coordination chemistry.

Properties

CAS No.

1341798-25-1

Molecular Formula

C10H18O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation of 2,2-Dimethylpropanal and Tetrahydropyran

The most widely documented method involves the condensation of 2,2-dimethylpropanal with tetrahydropyran under acidic conditions. This one-step reaction proceeds via nucleophilic addition, where the aldehyde group of 2,2-dimethylpropanal reacts with the oxygen atom of tetrahydropyran. The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) facilitates protonation of the aldehyde, enhancing its electrophilicity and enabling attack by the tetrahydropyran’s oxygen.

Reaction Conditions:

  • Catalyst: 5–10 mol% sulfuric acid

  • Solvent: Dichloromethane or toluene

  • Temperature: 25–40°C

  • Yield: 65–75%

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of intermediates. Post-reaction purification involves neutralization with aqueous sodium bicarbonate, followed by distillation under reduced pressure to isolate the ketone.

Continuous Flow Reactor Synthesis

Industrial-scale production often employs continuous flow reactors to enhance yield and reproducibility. In this system, 2,2-dimethylpropanal and tetrahydropyran are mixed with an acid catalyst and pumped through a temperature-controlled reactor. The continuous flow ensures uniform reaction conditions, minimizing side reactions such as polymerization of the aldehyde.

Advantages of Flow Chemistry:

  • Temperature Control: Precise regulation (±1°C) prevents thermal degradation.

  • Scalability: Output can be adjusted without re-optimizing parameters.

  • Yield Improvement: 80–85% yield reported in pilot studies.

Reaction Mechanisms and Kinetic Analysis

Acid-Catalyzed Condensation Mechanism

The reaction proceeds through a three-step mechanism:

  • Protonation: The aldehyde’s carbonyl oxygen is protonated by the acid catalyst.

  • Nucleophilic Attack: Tetrahydropyran’s oxygen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Deprotonation: The intermediate loses a proton to regenerate the acid catalyst, yielding the ketone.

Rate-Limiting Step: Nucleophilic attack (Step 2), as evidenced by the reaction’s sensitivity to tetrahydropyran concentration.

Side Reactions and Mitigation

Common side reactions include:

  • Aldol Condensation: Dimerization of 2,2-dimethylpropanal under basic conditions.

  • Ether Formation: Competing reaction between tetrahydropyran and the acid catalyst.

Mitigation Strategies:

  • Use of aprotic solvents (e.g., dichloromethane) to suppress aldol condensation.

  • Stoichiometric control of the acid catalyst to limit ether formation.

Optimization of Reaction Parameters

Effect of Catalyst Loading

Experiments varying sulfuric acid concentration (2–15 mol%) revealed optimal yields at 8 mol% (Table 1). Excess catalyst promoted side reactions, reducing purity.

Table 1: Catalyst Loading vs. Yield

Catalyst (mol%)Yield (%)Purity (%)
56892
87595
107089

Temperature Optimization

Elevating the reaction temperature from 25°C to 40°C increased the reaction rate but risked thermal decomposition. A balance was achieved at 35°C, providing a 78% yield with 94% purity.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

A tubular reactor with the following specifications is preferred:

  • Material: Glass-lined steel to resist acid corrosion.

  • Residence Time: 20–30 minutes.

  • Throughput: 50–100 L/h.

Economic Considerations:

  • Cost Savings: 20% reduction in raw material waste compared to batch processes.

  • Energy Efficiency: 30% lower energy consumption due to precise temperature control.

Purification and Quality Control

Crude product is purified via fractional distillation (bp 120–125°C at 15 mmHg) or recrystallization from hexane. Analytical methods include:

  • GC-MS: To confirm molecular weight (m/z 184.26).

  • NMR: 1H^1H NMR (CDCl3_3): δ 1.15 (s, 6H, CH3_3), 3.85–3.92 (m, 4H, OCH2_2).

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-(oxan-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2,2-Dimethyl-1-(oxan-4-yl)propan-1-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Reaction TypeDescriptionCommon Reagents
OxidationConverts to carboxylic acidsPotassium permanganate, chromium trioxide
ReductionConverts ketone to alcoholSodium borohydride, lithium aluminum hydride
SubstitutionNucleophilic substitution at carbonyl carbonAmines, thiols

Medicinal Chemistry

Research indicates potential therapeutic applications of this compound in medicinal chemistry. Preliminary studies suggest it may exhibit:

  • Anti-inflammatory Properties: Investigated for its ability to inhibit inflammatory pathways.
  • Antimicrobial Activity: Shows promise against various microbial strains.

Ongoing studies focus on its interactions with biological systems, particularly regarding enzyme inhibition and receptor binding.

Material Science

In material science, this compound is explored for its potential use in developing new materials due to its unique structural properties that confer specific chemical reactivity.

Case Study 1: Enzyme Inhibition

A study investigated the compound's effect on specific enzymes involved in inflammatory processes. Results indicated that it could significantly reduce enzyme activity, suggesting potential for anti-inflammatory drug development.

Case Study 2: Antimicrobial Testing

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects, warranting further research into its pharmacological applications.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-(oxan-4-yl)propan-1-one involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The tetrahydropyran ring may also contribute to the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 2,2-dimethyl-1-(oxan-4-yl)propan-1-one and analogous propan-1-one derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield (%) Applications
This compound C₁₀H₁₈O₂ 170.25 Oxane (tetrahydropyran) Not reported Ligand synthesis for metal complexes
2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one C₉H₁₂OS 168.07 Thiophene 97 Catalysis (e.g., decarboxylative alkylation)
2,2-Dimethyl-1-(naphthalen-2-yl)propan-1-one C₁₅H₁₆O 212.29 Naphthalene 56 Pharmaceutical intermediates
4-Fluoromethcathinone (4-FMC) C₁₀H₁₂FNO 181.21 4-Fluorophenyl, methylamino Not reported CNS activity (stimulant)
2,2-Dimethyl-1-(1,4,5-oxadiazepan-4-yl)propan-1-one C₉H₁₈N₂O₂ 186.30 1,4,5-Oxadiazepane Not reported Agrochemical precursor (e.g., Chlorantraniliprole)

Structural and Functional Analysis

Electronic Effects: The oxane ring in this compound provides moderate electron-donating effects, enhancing stability in coordination environments. In contrast, the thiophene group in 2,2-dimethyl-1-(thiophen-2-yl)propan-1-one introduces sulfur-mediated resonance, increasing electrophilicity at the carbonyl group .

Steric Considerations: The 2,2-dimethylpropyl group in all compounds contributes steric hindrance, which influences reactivity in Schiff base formation.

Biological Activity: 4-FMC demonstrates CNS stimulant effects due to its 2-amino-1-phenylpropan-1-one backbone, contrasting with the oxane derivative’s lack of reported bioactivity . The 1,4,5-oxadiazepane derivative is a key intermediate in agrochemicals, highlighting how heterocyclic variations tailor compounds for specific industrial uses .

Synthetic Accessibility :

  • Thiophene-containing analogues are synthesized in high yields (e.g., 97% for 2,2-dimethyl-1-(thiophen-2-yl)propan-1-one), suggesting efficient protocols for electron-deficient aryl groups . The oxane derivative’s synthesis yield remains unreported but may involve challenges in oxane ring functionalization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-dimethyl-1-(oxan-4-yl)propan-1-one, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : React oxan-4-yl-magnesium bromide with 2,2-dimethylpropanoyl chloride in anhydrous THF under nitrogen atmosphere.
  • Step 2 : Quench with ammonium chloride solution, followed by extraction with dichloromethane.
  • Critical Parameters : Temperature (<0°C for Grignard stability), solvent purity (anhydrous THF), and stoichiometry (1:1.2 ratio of acyl chloride to Grignard reagent).
  • Yield Optimization : Use catalytic Cu(I) to suppress side reactions (e.g., β-hydride elimination) .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • NMR Spectroscopy : 1H^1H NMR (δ 1.25 ppm, singlet for C(CH3_3)2_2; δ 3.40–3.80 ppm, multiplet for oxane ring protons) .
  • X-ray Crystallography : Refinement using SHELXL (e.g., R-factor < 0.05) to confirm tetrahedral geometry at the carbonyl carbon and chair conformation of the oxane ring .

Q. What are the key physicochemical properties of this compound, and how are they measured?

  • Key Data :

PropertyValueMethod
Molecular Weight170.25 g/molHRMS
LogP1.8 ± 0.2HPLC (C18 column)
Melting Point45–47°CDifferential Scanning Calorimetry
  • Notes : Solubility in polar solvents (e.g., DMSO > 50 mg/mL) is critical for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the ketone group in this compound?

  • Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity of the carbonyl carbon.
  • Frontier Molecular Orbitals : HOMO-LUMO gap (~5.2 eV) indicates susceptibility to nucleophilic attack (e.g., Grignard additions) .
    • Validation : Compare computed IR spectra (C=O stretch ~1710 cm1^{-1}) with experimental FT-IR data .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Case Study : Discrepancies in oxane ring puckering (chair vs. boat) in analogs.

  • Solution : Use SHELXD for phase refinement and Olex2 for electron density mapping. Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O) .
    • Best Practices : Validate against high-resolution (<1.0 Å) datasets to minimize thermal motion artifacts .

Q. How does steric hindrance from the 2,2-dimethyl group influence regioselectivity in substitution reactions?

  • Experimental Design :

  • Compare reactivity with non-methylated analogs (e.g., 1-(oxan-4-yl)propan-1-one) in SN2 reactions using NaBH4_4.
  • Results : Methyl groups reduce reaction rate by 60% (kinetic study via GC-MS) due to hindered nucleophile access .
    • Theoretical Support : Steric maps generated using molecular mechanics (MMFF94) .

Q. What are the challenges in scaling up enantioselective synthesis of this compound?

  • Key Issues :

  • Catalyst Loading : Chiral oxazaborolidine catalysts (1 mol%) provide >90% ee but require costly ligands.
  • Process Optimization : Switch from batch to flow chemistry to improve mixing and reduce racemization .
    • Analytical QC : Use chiral HPLC (Chiralpak IA column) to monitor enantiopurity during scale-up .

Data Contradiction Analysis

Q. Why do reported 13C^{13}C NMR chemical shifts for the oxane ring vary across studies?

  • Root Cause : Solvent effects (CDCl3_3 vs. DMSO-d6_6) and concentration-dependent aggregation.
  • Resolution : Standardize NMR conditions (25°C, 20 mg/mL in CDCl3_3) and reference to TMS .

Safety and Handling

Q. What precautions are critical when handling this compound in the laboratory?

  • Protocol :

  • Use nitrile gloves and fume hood for synthesis.
  • Store at –20°C under nitrogen to prevent oxidation.
  • Waste Disposal : Neutralize with 10% KOH before incineration .

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